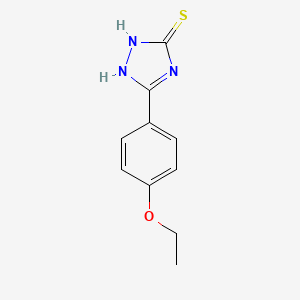

5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

103274-14-2 |

|---|---|

Molecular Formula |

C10H11N3OS |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

5-(4-ethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-11-10(15)13-12-9/h3-6H,2H2,1H3,(H2,11,12,13,15) |

InChI Key |

QSZIYNKGEUXAHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)NN2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The most widely reported method involves the cyclization of thiosemicarbazide intermediates. Key steps include:

-

Formation of Thiosemicarbazide :

-

Cyclization :

Example :

Acylation Followed by Alkaline Cyclization

An alternative route uses acylated thiosemicarbazides:

-

Acylation :

-

Cyclization :

Example :

One-Pot Synthesis from Aldehydes

A streamlined approach starts with 4-ethoxybenzaldehyde:

-

Thiosemicarbazone Formation :

-

Oxidative Cyclization :

Example :

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

Catalytic Enhancements

Purification Techniques

-

Recrystallization : Ethanol/water (1:1) mixtures yield >95% pure product.

-

Column Chromatography : Silica gel (ethyl acetate/hexane) resolves S-alkylated byproducts.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enable large-scale synthesis with consistent yields (75–80%).

-

Green Chemistry Metrics :

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

The 1,2,4-triazole derivatives, including 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibit significant antimicrobial properties. Research indicates that compounds in this class can effectively combat various bacterial and fungal pathogens. For instance:

- Antibacterial Properties : Studies have shown that triazole derivatives possess good activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often comparable to or better than established antibiotics .

- Antifungal Properties : The incorporation of the triazole moiety enhances antifungal activity against pathogens like Candida albicans and Aspergillus niger. Some derivatives have demonstrated efficacy levels that surpass traditional antifungal agents .

1.2 Anticancer Potential

Recent investigations into the cytotoxic effects of this compound derivatives have shown promising results against various cancer cell lines. For example:

- Compounds were tested against human melanoma and breast cancer cell lines using the MTT assay, revealing selective cytotoxicity towards cancer cells .

- The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance anticancer activity .

Agricultural Applications

2.1 Pesticidal Activity

The development of effective pesticides is critical for modern agriculture. Triazole derivatives have been explored for their potential as herbicides and fungicides due to their ability to inhibit fungal growth and selectively control weeds:

- Herbicidal Properties : Research indicates that triazoles can be designed to target specific weed species while exhibiting low toxicity to crops and mammals .

- Fungicidal Activity : Compounds containing the triazole structure have shown high levels of activity against plant pathogens, making them suitable candidates for agricultural fungicides .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical properties of this compound allow it to be utilized in the synthesis of novel materials:

- Polymerization : This compound can be used as a monomer or cross-linking agent in polymer chemistry to develop materials with specific mechanical and thermal properties.

- Nanomaterials : Its derivatives are being investigated for their potential use in nanotechnology applications, including drug delivery systems and biosensors .

Summary of Findings

The applications of this compound are extensive across various fields:

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmacology | Antimicrobial and anticancer agents | Effective against resistant strains |

| Agriculture | Herbicides and fungicides | High efficacy with low mammalian toxicity |

| Material Science | Monomers for polymers and nanomaterials | Enhanced properties in synthesized materials |

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, leading to inhibition or modulation of their activity. The triazole ring can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a formyl group and different biological activities.

4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone: Contains a pyridinone ring instead of a triazole ring.

Uniqueness

5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethoxyphenyl group and the thiol functionality, which contribute to its distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with high purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate aldehydes or ketones. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst use) by monitoring yields via TLC and HPLC. For example, ethanol or DMF as solvents under reflux (80–100°C) for 6–12 hours improves cyclization efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Confirm purity using melting point analysis and HPLC (>95% purity threshold) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C-NMR : Assign peaks based on substituent-induced shifts (e.g., ethoxyphenyl protons resonate at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).

- IR Spectroscopy : Confirm the thiol (-SH) stretch at ~2500 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹.

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₃OS: theoretical m/z 221.06).

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Develop a reversed-phase HPLC method with a C18 column, UV detection at 254 nm, and mobile phase (acetonitrile:water, 60:40 v/v, 0.1% TFA). For trace analysis, LC-MS/MS in positive ion mode with MRM transitions (e.g., m/z 221 → 183 for fragmentation) enhances sensitivity. Validate linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (>90%) using spiked samples .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the biological activity and reactivity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or fungal CYP51). Set grid boxes covering active sites and apply Lamarckian GA parameters. Compare docking scores (ΔG ≤ -7 kcal/mol suggests strong binding) with known inhibitors .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level in Gaussian. Analyze frontier molecular orbitals (HOMO-LUMO gap < 4 eV indicates high reactivity) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for triazole-3-thiol derivatives?

- Methodological Answer :

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation. Poor in vivo efficacy may correlate with rapid clearance (t₁/₂ < 30 min).

- Bioavailability Studies : Use Caco-2 cell monolayers to evaluate permeability (Papp < 1×10⁻⁶ cm/s suggests low absorption). Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance solubility and bioavailability .

Q. How can substituent variation (e.g., alkylation, fluorination) at the triazole ring improve SAR for antimicrobial activity?

- Methodological Answer : Synthesize analogs via S-alkylation (e.g., iodomethane/K₂CO₃ in acetone) or nucleophilic substitution. Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC ≤ 8 µg/mL considered active). Fluorine substitution at the phenyl ring enhances membrane penetration (logP reduction by ~0.5 units) and metabolic resistance .

Q. What advanced techniques (e.g., microwave synthesis, flow chemistry) enhance the scalability of triazole-3-thiol derivatives?

- Methodological Answer : Microwave-assisted synthesis (100–150°C, 20–30 min) reduces reaction time by 70% compared to conventional heating. For continuous production, use flow reactors with immobilized catalysts (e.g., Amberlyst-15) and real-time HPLC monitoring to maintain yield >85% .

Q. How do structural modifications influence the compound’s toxicity profile?

- Methodological Answer : Perform in silico toxicity prediction using ProTox-II or ADMETLab to flag hepatotoxicity or mutagenicity risks. Validate with in vitro assays (e.g., Ames test for mutagenicity, hemolysis assay for erythrocyte toxicity). Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and mitigate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.